Phalloidin-FITC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

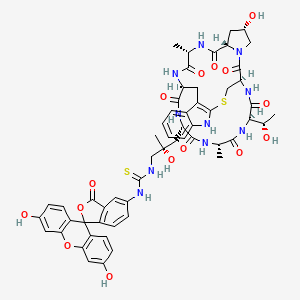

ファロイジン-FITCは、ファロイジンとフルオレセインイソチオシアネート(FITC)を組み合わせた化合物です。ファロイジンは、タマゴテングタケから得られる二環式ペプチド毒素であり、FITCは蛍光色素です。 このコンジュゲートは、F-アクチン(アクチンのフィラメント状形態)に特異的に結合し、様々な生物学的サンプル中のアクチンフィラメントを可視化できることから、科学研究で広く使用されています .

準備方法

合成経路および反応条件

ファロイジン-FITCは、ファロイジンとフルオレセインイソチオシアネートをコンジュゲート化することで合成されます。このプロセスは、一般的に以下の手順を伴います。

ファロイジンの活性化: ファロイジンは、まず適切なリンカー分子と反応させることで活性化されます。

FITCとのコンジュゲート化: 活性化されたファロイジンは、次にフルオレセインイソチオシアネートと制御された条件下で反応させ、コンジュゲートを形成します。

工業生産方法

ファロイジン-FITCの工業生産は、同様の手順に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

ファロイジンの大規模合成: タマゴテングタケから抽出するか、化学的に合成します。

コンジュゲート化プロセス: 反応条件を厳密に制御して、高収率と高純度を達成するために、大型反応器で行われます。

化学反応の分析

ファロイジン-FITCは、主にF-アクチンとの結合反応を起こします。通常の生物学的条件下では、酸化、還元、または置換反応には通常関与しません。 その反応の主要な生成物は、F-アクチンと形成される安定な複合体であり、FITCの蛍光特性により可視化できます .

科学的研究の応用

ファロイジン-FITCは、様々な科学研究分野で広く使用されています。

生物学: 固定および透過処理された細胞、組織、無細胞系におけるアクチンフィラメントの染色と可視化に使用されます。 .

医学: がんや神経変性疾患など、細胞骨格異常関連疾患の理解のための研究に使用されています.

作用機序

ファロイジン-FITCは、F-アクチンに特異的に結合し、アクチンフィラメントを安定化させ、その脱重合を阻害します。この結合は、重合方向への平衡をシフトさせ、アクチンフィラメント形成の臨界濃度を低下させます。 FITCの蛍光特性により、蛍光顕微鏡下でアクチンフィラメントを可視化できます .

類似化合物の比較

ファロイジン-FITCは、FITCの蛍光特性と組み合わされた、F-アクチンに対する高い特異性と親和性によりユニークです。類似の化合物には、以下が含まれます。

ファロイジン-ローダミン: ファロイジンを別の蛍光色素であるローダミンとコンジュゲート化しています。

ファロイジン-アレクサフロール488: 蛍光にアレクサフロール488色素を使用しています。

ファロイジン-iFluor 488: FITCと比較して、輝度と光安定性が向上した別の変異体です.

ファロイジン-FITCは、様々な実験条件における特異性、蛍光強度、使いやすさの最適なバランスにより際立っています。

類似化合物との比較

Phalloidin-FITC is unique due to its high specificity and affinity for F-actin, combined with the fluorescent properties of FITC. Similar compounds include:

Phalloidin-Rhodamine: Conjugates phalloidin with rhodamine, another fluorescent dye.

Phalloidin-Alexa Fluor 488: Uses Alexa Fluor 488 dye for fluorescence.

Phalloidin-iFluor 488: Another variant with improved brightness and photostability compared to FITC.

This compound stands out due to its optimal balance of specificity, fluorescence intensity, and ease of use in various experimental conditions.

特性

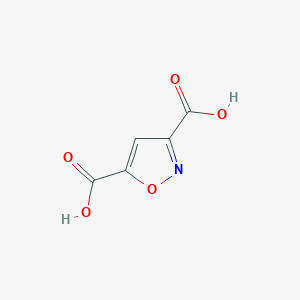

分子式 |

C56H60N10O15S2 |

|---|---|

分子量 |

1177.3 g/mol |

IUPAC名 |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]thiourea |

InChI |

InChI=1S/C56H60N10O15S2/c1-24-45(71)61-38-19-32-31-7-5-6-8-37(31)64-51(32)83-22-40(52(77)66-21-30(70)16-41(66)49(75)59-24)63-50(76)44(26(3)67)65-46(72)25(2)58-48(74)39(62-47(38)73)20-55(4,79)23-57-54(82)60-27-9-12-34-33(15-27)53(78)81-56(34)35-13-10-28(68)17-42(35)80-43-18-29(69)11-14-36(43)56/h5-15,17-18,24-26,30,38-41,44,64,67-70,79H,16,19-23H2,1-4H3,(H,58,74)(H,59,75)(H,61,71)(H,62,73)(H,63,76)(H,65,72)(H2,57,60,82)/t24-,25-,26-,30-,38-,39-,40-,41-,44+,55+/m0/s1 |

InChIキー |

HBVPFAIYDJIYEU-KQBKSLFCSA-N |

異性体SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)[C@H](C)O |

正規SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)C(C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)

![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)

![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)

![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)